molecular formula C11H18O4 B1612837 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 317338-46-8

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No. B1612837
M. Wt: 214.26 g/mol
InChI Key: WTSFUIKKIMELKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate” is a chemical compound with the molecular formula C11H18O4 . It has a molecular weight of 214.26 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate” contains a total of 34 bonds; 16 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 2 ethers .

Scientific Research Applications

Synthesis of Organic Compounds and Intermediates Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate has been recognized for its role as a synthetic intermediate in organic chemistry. Becker and Flynn (1992) demonstrated its utility in the synthesis of 1-Azaadamantan-4-one and its isomers through a series of reactions starting from 1,4-cyclohexanedione monoethylene acetal, showcasing the compound's potential in creating complex molecular structures (Becker & Flynn, 1992). Similarly, Feng-bao (2006) highlighted its use in synthesizing 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate for pharmaceutical intermediates, liquid crystals, and insecticides, indicating a wide range of applications (Zhang Feng-bao, 2006).

Potential in Drug Discovery and Pharmacology The compound's derivatives have been explored for pharmacological activities, such as in the study by Röver et al. (2000), where 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, a derivative, was identified as a high-affinity ligand for the human ORL1 receptor, indicating potential therapeutic applications (Röver et al., 2000).

Material Science and Novel Applications The versatility of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate extends into material science, as demonstrated by Kurniawan et al. (2017), who synthesized novel compounds from it for potential applications as biolubricants, underscoring the compound's contribution to sustainable material development (Kurniawan et al., 2017).

Safety And Hazards

The safety information for “Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate” indicates that it has a signal word of “Warning”. The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSFUIKKIMELKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609453
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

CAS RN

317338-46-8
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ethanol (50 mL) suspension of (1,4-dioxa-spiro[4.5]dec-8-ylidene)-acetic acid methyl ester (6.57 g) obtained in Example (1a) and palladium carbon (10% by weight) was hydrogen-reduced at room temperature for 24 hours. The reaction mixture was filtered and concentrated. The residue was purified by chromatography (hexane/ethyl acetate=5:1) to obtain the title compound (4.99 g, 75%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.57 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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